B1577751 Brevinin-2-OR9

Brevinin-2-OR9

Cat. No.: B1577751
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2-OR9 is a 33-amino acid antimicrobial peptide (AMP) sourced from the skin secretions of the frog Odorrana rotodora . This cationic, synthetic peptide exhibits potent activity against a spectrum of microorganisms, including the Gram-negative bacterium E. coli , the Gram-positive bacterium S. aureus , and the fungus C. albicans , with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 20 µM . As a member of the Brevinin-2 family, it shares the characteristic of a C-terminal disulfide-bridged cyclic heptapeptide motif, known as a "Rana box," which is thought to influence its stability and biological activity . The primary research value of this compound lies in its potential as a lead compound for developing new anti-infective agents, particularly in the face of rising antimicrobial resistance (AMR) . Its mechanism of action is believed to involve interaction with microbial membranes. Like other alpha-helical AMPs, it can adopt an amphipathic structure in hydrophobic environments, leading to membrane permeabilization and cell death . Studies on analogous Brevinin-2 peptides indicate potential applications beyond direct antimicrobial killing, such as disrupting biofilms and demonstrating efficacy in animal infection models, highlighting its broad therapeutic research potential . This product is supplied as a lyophilized powder with a purity of >95% and is intended for research purposes only. It is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Properties

bioactivity

AntimicrobialAntibacterial, Antifungal

sequence

SFLSTFKELAINAAKNAGQSILHTLSCKLDKTC

Origin of Product

United States

Q & A

Q. How should researchers prioritize structural modifications to enhance this compound’s stability in serum?

  • Methodological Answer :
  • Protease Resistance : Introduce D-amino acids or cyclization (e.g., head-to-tail lactam bridges).
  • Pharmacokinetic Profiling : Use HPLC-MS to quantify degradation half-life in human serum. Compare with unmodified analogs .

Tables for Key Experimental Parameters

Q. Table 1. Recommended Assay Conditions for Antimicrobial Testing

ParameterSpecificationReference
Bacterial Inoculum1–5 × 10⁵ CFU/mL
Growth MediumMueller-Hinton Broth (pH 7.3)
Incubation Time16–20 hours at 37°C
MIC Determination≥50% inhibition relative to control

Q. Table 2. Critical SAR Parameters for this compound Optimization

Modification TypeImpact on ActivityReference
Hydrophobic Residue SubstitutionReduces hemolysis, retains antimicrobial activity
Cationic Charge IncreaseEnhances Gram-negative targeting
CyclizationImproves serum stability

Q. Guidelines for Citation and Replication

  • Always cite primary literature describing this compound’s discovery, synthesis, and bioactivity .
  • Share raw data (e.g., NMR spectra, MIC values) in open-access repositories to facilitate replication .
  • Avoid overgeneralizing findings; explicitly state limitations (e.g., in vitro-to-in vivo translatability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.